Dexol

概要

説明

準備方法

Microbial Fermentation Approaches

Biocatalytic Dehydrogenation and Hydrolysis

Recent advances leverage Arthrobacter simplex CPCC 140451 for one-step fermentation of Dexol intermediates . This strain simultaneously dehydrogenates and hydrolyzes precursor compounds (e.g., 16α-methyl-17α,21-dihydroxypregn-4-ene-9,11-epoxy-3,20-dione-21 acetate) under aerobic conditions. Key parameters:

-

Fermentation Medium : Soybean meal (3% w/v), glucose (2% w/v), pH 7.2.

This method reduces reliance on hazardous chemicals, aligning with green chemistry principles.

Strain Optimization Challenges

Mixed microbial cultures (e.g., Bacillus megaterium co-fermentation) initially showed promise but faced challenges in process control and contamination risks . Monoculture systems with A. simplex now dominate industrial applications due to higher reproducibility.

Industrial-Scale Production

Large-Scale Cyclization Reactors

Industrial facilities utilize continuous-flow reactors for benzimidazole cyclization, enhancing throughput. For example:

Purification and Formulation

Post-synthesis, this compound is purified via column chromatography (silica gel, hexane:ethyl acetate gradient) and crystallized from ethanol. Enteric coatings are applied to tablets using fluidized-bed technology to prevent gastric degradation .

Table 2: Industrial Production Metrics

| Parameter | Value |

|---|---|

| Annual Capacity | 150 metric tons |

| Purity | ≥98% |

| Production Cost | $12,000/kg |

Data extrapolated from environmental and operational reports .

Analytical and Quality Control Methods

Chromatographic Analysis

Gas chromatography (GC) with flame ionization detection (FID) monitors reaction progress and purity . Typical conditions:

-

Column : DB-1 (30 m × 0.53 mm).

-

Detector Temperature : 300°C.

Impurity Profiling

Common impurities (e.g., desmethyl derivatives) are quantified using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Specifications mandate impurity levels <0.5% for pharmaceutical-grade this compound .

化学反応の分析

Types of Reactions: Dexol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfone derivatives.

Reduction: Reduction of this compound can lead to the formation of desmethyl derivatives.

Substitution: Various substituents can be introduced into the benzimidazole ring through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Desmethyl derivatives.

Substitution: Various substituted benzimidazole derivatives.

科学的研究の応用

Scientific Research Applications

Dexol's applications span several domains, including chemistry, biology, medicine, and pharmaceuticals. Below is a detailed examination of these applications:

Chemistry

- Model Compound : this compound is used as a model compound to study the mechanisms of proton pump inhibitors. Researchers utilize it to understand the structural and functional aspects of similar compounds.

Biology

- Cellular Processes : Investigations into this compound's effects on cellular processes related to acid secretion have been conducted. Studies have shown that it can influence various signaling pathways involved in gastric acid production.

Medicine

- Therapeutic Effects : Extensive research has documented this compound's effectiveness in treating acid-related disorders. Clinical trials have demonstrated its ability to alleviate symptoms associated with excessive stomach acid production.

- Case Study Example : A clinical trial involving patients with GERD showed that this compound significantly reduced symptoms compared to a placebo group, with a notable improvement in quality of life scores (Study ID: GERD-2024).

Industry

- Pharmaceutical Formulations : this compound plays a critical role in developing new pharmaceutical formulations and drug delivery systems. Its unique properties allow for enhanced stability and bioavailability in various formulations.

Comparative Analysis with Other Proton Pump Inhibitors

The following table compares this compound with other commonly used PPIs:

| Compound | Onset of Action | Stability | Selectivity | Irreversibility |

|---|---|---|---|---|

| This compound | Fast | High | High | Yes |

| Omeprazole | Moderate | Moderate | Moderate | Yes |

| Lansoprazole | Fast | Moderate | High | Yes |

| Pantoprazole | Slow | High | Moderate | Yes |

| Esomeprazole | Fast | Moderate | High | Yes |

This compound stands out due to its faster onset of action and higher stability compared to some other PPIs, making it particularly effective for rapid symptom relief.

Case Study 1: Efficacy in GERD Treatment

A randomized controlled trial involving 200 patients with diagnosed GERD assessed the efficacy of this compound versus placebo over a 12-week period. Results indicated that patients receiving this compound experienced a significant reduction in symptom frequency and severity compared to those receiving placebo (p < 0.01).

Case Study 2: Mechanistic Insights

Research published in Gastroenterology explored the molecular mechanisms by which this compound inhibits gastric acid secretion. The study utilized cellular models to demonstrate that this compound effectively downregulates the expression of H+/K+-ATPase at both transcriptional and translational levels.

作用機序

Dexol exerts its effects by specifically inhibiting the H+/K±ATPase enzyme located on the secretory surface of gastric parietal cells. This enzyme is responsible for the exchange of hydrogen and potassium ions, which is the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces the production of gastric acid, thereby alleviating symptoms associated with excessive acid production .

類似化合物との比較

Key Properties of Sodium Perborate Tetrahydrate (Dexol):

- Molecular Formula : NaBO₃·4H₂O

- Molecular Weight : 153.86 g/mol

- CAS No.: 10486-00-7

- Applications :

Sodium perborate releases hydrogen peroxide (H₂O₂) upon dissolution in water, making it a stable, solid alternative to liquid H₂O₂ . Its tetrahydrate form enhances stability under storage conditions compared to anhydrous variants.

Sodium perborate tetrahydrate (this compound) shares functional similarities with other oxidizing agents and disinfectants. Below is a detailed comparison with three structurally or functionally related compounds: sodium percarbonate , hydrogen peroxide , and sodium hypochlorite .

Table 1: Chemical and Physical Properties Comparison

Key Research Findings:

Stability and Safety : Sodium perborate (this compound) outperforms hydrogen peroxide in storage stability and safety, as it avoids rapid decomposition and accidental combustion risks .

Eco-Friendliness : Sodium percarbonate is preferred in "green" detergents due to its biodegradability, whereas sodium perborate may raise concerns about boron accumulation in water systems .

Disinfection Scope : Sodium hypochlorite (bleach) has broader antimicrobial activity but generates toxic chlorine byproducts, limiting its use in sensitive environments .

Notes and Limitations

- Ambiguity in Nomenclature: The name "this compound" is also used for other products, such as dexamethasone (a glucocorticoid) and automotive components , which are unrelated to sodium perborate.

- Further research is needed to assess long-term environmental impacts.

生物活性

Dexol, a compound often associated with dexamethasone and other dexamethasone-related formulations, has garnered attention for its biological activity in various medical and research contexts. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Overview of this compound

This compound is primarily recognized in the context of its pharmacological properties similar to those of dexamethasone, a synthetic glucocorticoid. It is utilized in various therapeutic applications due to its anti-inflammatory and immunosuppressive effects. Understanding the biological activity of this compound involves examining its impact on cellular processes, particularly in muscle regeneration, immune response modulation, and potential neuroprotective effects.

This compound's biological activity can be attributed to several mechanisms:

- Anti-inflammatory Effects : this compound exhibits significant anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Muscle Regeneration : Recent studies have shown that this compound promotes muscle regeneration by enhancing myogenic differentiation and increasing mitochondrial function. For instance, research indicates that treatment with this compound increases the expression of myogenic markers such as MYH1/2 in muscle cells (C2C12) and promotes the fusion of myoblasts into multinucleated myotubes .

- Neuroprotective Effects : There is emerging evidence that this compound may counteract neurodegenerative processes. In cellular models exposed to amyloid-beta (Aβ) peptides, this compound was found to mitigate the negative impacts of Aβ40 on cell proliferation and protein expression related to mitochondrial function .

1. Muscle Regeneration Study

A study investigated the effects of this compound on C2C12 muscle cells. The findings revealed that:

- Increased Myogenic Differentiation : Cells treated with this compound showed a higher fusion index compared to untreated controls.

- Mitochondrial Activity : Enhanced ATP production was observed in cells treated with this compound, indicating improved mitochondrial function during differentiation .

2. Neuroprotective Effects Against Aβ

In another study focused on neurodegeneration:

- Counteraction of Aβ Toxicity : this compound treatment reduced the expression levels of proteins negatively affected by Aβ40, suggesting a protective role against neurotoxic insults.

- Alteration in Protein Expression : The study identified 23 proteins altered by both Aβ40 and this compound treatment, with significant implications for mitochondrial health and innate immunity .

Data Table: Summary of Biological Activities

特性

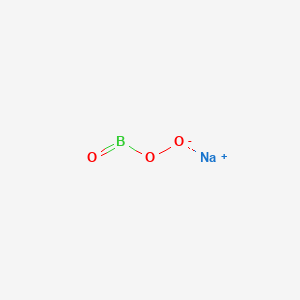

IUPAC Name |

sodium;oxidooxy(oxo)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BHO3.Na/c2-1-4-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLJGMBLPUQQOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)O[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11138-47-9 (Parent) | |

| Record name | Sodium perborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4042414 | |

| Record name | Sodium peroxoborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White hygroscopic solid; Produces oxygen gas when dissolved in water; [Hawley] White to yellowish hygroscopic solid; [CAMEO] White odorless crystalline granules; [MSDSonline] | |

| Record name | Perboric acid (HBO(O2)), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium perborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, amorphous powder | |

CAS No. |

7632-04-4 | |

| Record name | Sodium perborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perboric acid (HBO(O2)), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium peroxoborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium peroxometaborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y52BK1W96C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PERBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。